molecular formula C18H18BrN3 B2803614 6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine CAS No. 394225-18-4

6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine

Cat. No.: B2803614
CAS No.: 394225-18-4
M. Wt: 356.267
InChI Key: BIWZWKBHSQRKRK-UHFFFAOYSA-N
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Description

6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine is a quinazoline derivative with a molecular formula of C18H18BrN3 and a molecular weight of 356.267. Quinazoline is a highly important heterocyclic compound that serves as a valuable scaffold for the synthesis of various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine typically involves the following steps:

  • Bromination: The starting material, 4-phenylquinazolin-2-amine, undergoes bromination to introduce the bromo group at the 6-position.

  • Alkylation: The brominated compound is then subjected to alkylation with diethylamine to introduce the N,N-diethyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:

  • Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can be reduced to remove the bromo group, resulting in a different quinazoline derivative.

  • Substitution: The bromo group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Reduced quinazoline derivatives.

  • Substitution: Hydroxyl or amino-substituted quinazolines.

Scientific Research Applications

6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases.

  • Industry: The compound is used in the development of new drugs and materials.

Mechanism of Action

The mechanism by which 6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine is unique due to its specific structural features, such as the presence of the bromo group and the N,N-diethyl groups. Similar compounds include other quinazoline derivatives, such as:

  • Quinazoline: The parent compound without substitutions.

  • 4-Phenylquinazolin-2-amine: Lacking the bromo and N,N-diethyl groups.

  • 6-Bromoquinazoline derivatives: Other bromo-substituted quinazolines.

These compounds differ in their biological activities and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3/c1-3-22(4-2)18-20-16-11-10-14(19)12-15(16)17(21-18)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWZWKBHSQRKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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